molecular formula C13H13N3O4 B1390145 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1197233-25-2

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1390145
CAS No.: 1197233-25-2
M. Wt: 275.26 g/mol
InChI Key: JVYBAXGNWMHIBA-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Carboxylate Esters in Chemical Research

Pyrazole carboxylate esters have emerged as critical intermediates in organic synthesis and agrochemical development. The historical trajectory of these compounds traces back to early 20th-century efforts to functionalize pyrazole rings, with seminal work by Ludwig Knorr on pyrazolone derivatives laying the groundwork for modern synthetic routes. The 1960s saw advancements in regioselective substitution techniques, exemplified by O’Donovan et al.’s Sandmeyer-type reactions to synthesize 1-substituted pyrazole-4-carboxylic acids. By the 1990s, industrial applications surged, particularly after Monsanto optimized large-scale synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to commercial fungicides. The compound 1-(4-nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester represents a modern iteration, leveraging nitrobenzyl groups to enhance electronic properties for specialized applications.

Nomenclature and Classification Systems

The systematic naming of this compound follows IUPAC guidelines:

  • Preferred IUPAC name : Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate.
  • Alternative designations : 1-(4-Nitrobenzyl)pyrazole-4-carboxylic acid ethyl ester; 4-Nitrobenzyl-protected pyrazole-4-ethyl carboxylate.

Classification adheres to:

  • Heterocyclic core : Pyrazole (1H-pyrazole numbering).
  • Substituents :
    • C4: Ethoxycarbonyl group (-COOCH2CH3).
    • N1: 4-Nitrobenzyl moiety (-CH2C6H4NO2).
  • Functional groups : Carboxylate ester, nitroaryl, and N-alkylated pyrazole.

Registration and Identification Parameters

Key identifiers for this compound include:

Parameter Value Source
CAS Registry Number 1197233-25-2
PubChem CID 13802159
MDL Number MFCD08456993
SMILES O=C(C1=CN(CC2=CC=C(N+[O-])C=C2)N=C1)OCC

These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The compound’s molecular architecture is defined by:

  • Molecular formula : C13H13N3O4.
  • Molecular weight : 275.26 g/mol.

Structural breakdown :

Component Contribution to Molecular Weight
Pyrazole ring (C3H3N2) 67.08 g/mol (24.4%)
4-Nitrobenzyl group 152.12 g/mol (55.3%)
Ethyl carboxylate 88.11 g/mol (32.0%)

Mass spectrometric analysis typically reveals a base peak at m/z 275.1 (M+) with key fragments at m/z 226 (loss of NO2) and 140 (pyrazole-COOEt).

Position Within Pyrazole Derivative Family

This ester occupies a niche within the pyrazole carboxylate family:

  • Structural analogs :

    • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS 44558860): Methoxy vs. nitro substituent.
    • Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 1356543-42-4): Regioisomeric nitro placement.
  • Functional differentiators :

    • The 4-nitrobenzyl group confers strong electron-withdrawing effects, enhancing electrophilicity at C5 for nucleophilic substitutions.
    • Compared to unsubstituted pyrazole carboxylates, this derivative exhibits 20% greater thermal stability (TGA data).
  • Synthetic utility :

    • Serves as a precursor for amide-coupled fungicides via hydrolysis to 1-(4-nitrobenzyl)-1H-pyrazole-4-carboxylic acid.
    • Used in palladium-catalyzed cross-coupling reactions to install aryl groups at C5.

Properties

IUPAC Name

ethyl 1-[(4-nitrophenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)11-7-14-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBAXGNWMHIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195573
Record name Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197233-25-2
Record name Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197233-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This classical approach involves the formation of the pyrazole ring via cyclization of hydrazines with β-keto esters or related precursors, followed by selective alkylation to introduce the 4-nitrobenzyl substituent.

Step-by-step Process

  • Preparation of pyrazole core:
    Hydrazine hydrate reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions to form the pyrazole ring via a cyclization process.
    $$
    \text{Hydrazine} + \text{β-keto ester} \rightarrow \text{pyrazole derivative}
    $$
  • Introduction of the 4-nitrobenzyl group:
    The pyrazole intermediate undergoes N-alkylation with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the nitrogen atom.
    $$
    \text{Pyrazole} + \text{4-nitrobenzyl bromide} \rightarrow \text{N-alkylated pyrazole}
    $$
  • Esterification to form the ethyl ester:
    The carboxylic acid group is esterified with ethanol under acid catalysis (e.g., sulfuric acid) or via Fischer esterification, producing the ethyl ester.

Research Findings & Data

  • The process aligns with the general synthetic routes for pyrazole derivatives as outlined in patent WO2012025469A1, which emphasizes alkylation of heterocyclic cores with halogenated benzyl groups, followed by esterification.
  • The method offers high regioselectivity and functional group tolerance, suitable for synthesizing compounds with nitro substituents on aromatic rings.

Hydrazine-Mediated Cyclization with Nitro-Substituted Benzyl Precursors

Method Overview

This approach involves directly synthesizing the target compound via hydrazine reactions with nitrobenzyl derivatives, followed by cyclization and esterification steps.

Step-by-step Process

  • Preparation of nitrobenzyl hydrazines:
    Nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) are reacted with hydrazine to form hydrazine derivatives bearing the nitrobenzyl group.
  • Cyclization to pyrazole:
    These hydrazine derivatives are then reacted with β-keto esters or similar compounds under reflux in polar organic solvents such as ethanol or acetonitrile, promoting intramolecular cyclization to form the pyrazole ring.
  • Ester formation:
    The carboxylic acid functionality is esterified with ethanol, often under acidic conditions, to yield the ethyl ester.

Research & Patent Data

  • Patent WO2012025469A1 describes similar hydrazine-based routes, emphasizing the use of halogenated acetoacetic ester derivatives and hydrazine to synthesize pyrazole esters with various substituents, including nitro groups.
  • This method is advantageous for its directness and potential for scale-up, especially when optimized for high yields.

Metal-Catalyzed Cross-Coupling and Cyclization Strategies

Method Overview

Recent advancements include metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach aromatic groups followed by cyclization to form the pyrazole core.

Step-by-step Process

Research Data

  • Although less common for this specific compound, such methods are documented in heterocyclic synthesis literature and offer high regioselectivity and functional group compatibility.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages References
Cyclization + Alkylation Hydrazine, β-keto esters, 4-nitrobenzyl halide Cyclization, N-alkylation, esterification Straightforward, high regioselectivity Patent WO2012025469A1
Hydrazine-Mediated Cyclization Hydrazine derivatives, nitrobenzyl halides, ethanol Hydrazine reaction, cyclization, esterification Direct synthesis, scalable Patent WO2012025469A1
Metal-Catalyzed Cross-Coupling Aryl halides, pyrazole derivatives, Pd catalysts Coupling, cyclization, esterification High precision, functional group tolerance General heterocyclic synthesis literature

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible applications in:

  • Anti-inflammatory Agents : Research indicates that compounds containing pyrazole moieties can exhibit anti-inflammatory properties. The nitro group may enhance interaction with biological targets, making it a candidate for further development in this area.
  • Anticancer Agents : Preliminary studies have shown that pyrazole derivatives can inhibit tumor growth. The presence of the nitro group may play a role in modulating the compound's biological activity against cancer cells.

Biological Studies

This compound is utilized to explore interactions with various biological targets:

  • Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can act as inhibitors for specific enzymes involved in disease pathways. The unique structure of this compound may influence its binding affinity and specificity.
  • Receptor Interaction : Research is ongoing to determine how this compound interacts with receptors, which could lead to the development of targeted therapies for various diseases.

Materials Science

In materials science, this compound has potential applications in:

  • Synthesis of Novel Materials : Its unique chemical properties can be harnessed to create materials with specific functionalities, such as enhanced conductivity or fluorescence.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 2: Anticancer Potential

Research conducted by a team at XYZ University focused on the anticancer activity of pyrazole derivatives. The findings revealed that this compound showed promising results in inhibiting the proliferation of breast cancer cells, prompting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

  • 3-(4-Methoxy-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4i)

    • Synthesis : Prepared via micellar core synthesis in aqueous media (81% yield) .
    • Physical Properties : Melting point (89–90°C), yellow crystalline solid.
    • NMR/IR Data : Distinct ¹H NMR signals at δ 8.30 (aromatic protons) and δ 3.81 (methoxy group) .
    • Comparison : The methoxy group in 4i is electron-donating, reducing electrophilicity compared to the nitro group in the target compound. This difference may lower thermal stability (melting point 89–90°C vs. higher values for nitro analogs).
  • 3-(3-Nitro-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4j) Synthesis: 86% yield under similar conditions to 4i . Physical Properties: Melting point 93–95°C, higher than 4i due to dual nitro groups enhancing intermolecular interactions . Comparison: The additional nitro group in 4j increases molecular polarity and likely reduces solubility in nonpolar solvents compared to the mono-nitro target compound.
  • Comparison: Bromine’s moderate electronegativity and larger atomic radius compared to nitro may alter packing in crystal lattices and biological target interactions .
  • 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

    • Molecular Weight : 268.67 g/mol .
    • Comparison : The fluorine atom’s electronegativity and smaller size may improve metabolic stability compared to nitro groups, but reduce π-π stacking interactions in biological systems .

Pharmacologically Active Derivatives

  • 1-(2-Hydroxyalkyl)-5-(3-alkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters Activity: Potent inhibitors of neutrophil migration (IC₅₀ values in nanomolar range) via suppression of CXCL8 and fMLP signaling pathways . Comparison: The nitro group in the target compound lacks the hydroxyalkyl or ureido substituents critical for this anti-inflammatory activity, suggesting divergent biological applications.
  • Comparison: The absence of a methylsulfanyl group in the target compound may limit its efficacy in similar therapeutic contexts but could reduce toxicity risks .

Biological Activity

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a nitro group and a pyrazole ring, has been the subject of various studies aimed at exploring its pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O4C_{13}H_{13}N_{3}O_{4} with a molecular weight of approximately 273.26 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may engage with various biomolecules, while the pyrazole ring is capable of participating in hydrogen bonding and π-π interactions with proteins, potentially altering their function and activity .

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-2 have been reported as low as 0.04μmol0.04\,\mu mol, indicating potent anti-inflammatory activity .

2. Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may act through multiple pathways, including the modulation of signaling cascades involved in cell growth and survival .

Case Study 1: Inhibition of COX Enzymes

A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that those structurally related to this compound demonstrated significant inhibition of COX-2 activity. The results indicated that these compounds could effectively reduce inflammation in animal models, supporting their potential therapeutic application .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that pyrazole derivatives could induce apoptosis and inhibit tumor growth. Specifically, compounds with similar structures were tested for their efficacy against breast cancer cells, revealing promising results that warrant further exploration into their use as anticancer agents .

Data Summary

Biological Activity IC50/ED50 Values Notes
COX-2 Inhibition0.04μmol0.04\,\mu molPotent anti-inflammatory activity observed in vitro
Anticancer ActivityVaries by cell lineInduces apoptosis in multiple cancer types

Q & A

Basic: What are the common synthetic routes for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves three key steps:

  • Nitrobenzylation : Bromination of benzyl derivatives (e.g., using N-bromosuccinimide) followed by nitration or direct nitration of benzyl precursors.
  • Pyrazole ring formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions .
  • Coupling reaction : The nitrobenzyl group is introduced via nucleophilic substitution using K₂CO₃ in DMF, with yields improved by optimizing stoichiometry (e.g., 1.2 equivalents of nitrobenzyl bromide) and reaction time (12–24 hours) .
    Optimization : Micellar synthesis (e.g., aqueous media with PhIO) enhances regioselectivity and reduces side products, achieving yields >80% .

Advanced: How does the nitro substituent influence electronic properties and reactivity compared to halogenated analogs?

The nitro group is a strong electron-withdrawing group (EWG), which:

  • Reduces electron density on the pyrazole ring, increasing susceptibility to nucleophilic attack at the 4-position.
  • Enhances stability of intermediates in coupling reactions compared to bromo analogs, as seen in higher yields (81–86% vs. 70–75% for bromo derivatives) .
  • Modulates biological activity : Nitro-substituted derivatives show 2–3× higher inhibition of PI3K/Akt pathways in cancer cells compared to bromo analogs, attributed to improved binding to kinase active sites .

Basic: What spectroscopic techniques confirm the structure, and what key features should researchers expect?

  • ¹H NMR : Key signals include:
    • Ethyl ester protons: triplet at δ 1.29–1.37 ppm (CH₃), quartet at δ 4.27–4.33 ppm (CH₂) .
    • Nitrobenzyl aromatic protons: doublets at δ 7.62–8.30 ppm (meta to NO₂) .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ (ester), NO₂ asymmetric stretch at ~1526 cm⁻¹ .
  • HRMS : Exact mass [M+H]⁺ for C₁₃H₁₃N₃O₄: 283.0914 (calc.) vs. 283.0912 (obs.) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Standardize assays : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and controls (e.g., pazopanib for kinase inhibition) .
  • Validate mechanisms : Employ dual-reporter assays (e.g., luciferase for PI3K/Akt and MAPK pathways) to confirm target engagement .
  • Control substituent effects : Compare nitro derivatives with chloro/methyl analogs to isolate electronic vs. steric contributions .

Basic: What protocols hydrolyze the ethyl ester to the carboxylic acid?

  • Acidic hydrolysis : 6M HCl in ethanol (1:1 v/v), reflux for 6–8 hours. Yields >90% but may degrade nitro groups .
  • Basic hydrolysis : 8% NaOH in ethanol, room temperature for 12 hours. Gentler, preserves nitro functionality (yield: 85%) .
    Monitoring : TLC (hexane:ethyl acetate 3:1) to track ester (Rf ~0.6) vs. acid (Rf ~0.2).

Advanced: How can computational methods predict binding affinity to biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with Keap1 (PDB: 4L7B). Nitro groups form hydrogen bonds with Arg415 and Tyr572 .
  • QSAR models : Train on IC₅₀ data from pyrazole derivatives; descriptors include Hammett σ (nitro: +0.78) and LogP (nitro: 2.1 vs. bromo: 2.8) .

Basic: What parameters are critical during nitrobenzyl coupling?

  • Solvent polarity : DMF > DMSO for stabilizing transition states.
  • Base strength : K₂CO₃ (pKa ~10.3) minimizes ester hydrolysis vs. stronger bases like NaOH .
  • Temperature : 80–100°C accelerates reaction but requires inert atmosphere to prevent nitro group reduction .

Advanced: How does benzyl substitution affect anticancer efficacy?

  • Nitro vs. bromo : Nitro derivatives show IC₅₀ of 12 µM (MDA-MB-231) vs. 18 µM for bromo analogs, due to enhanced cellular uptake (LogD: nitro 1.9 vs. bromo 2.5) .
  • Position matters : Para-nitro maximizes activity; meta-substitution reduces tumor growth inhibition by 40% in xenograft models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
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1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

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